3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride
Overview
Description
“3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C8H15Cl2N3 and it has a molecular weight of 224.13 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.Cl.C1CNCC(C1)c2cc[nH]n2
. This indicates that the compound contains a piperidine ring attached to a pyrazole ring. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The empirical formula is C8H15Cl2N3 and the molecular weight is 224.13 . The compound’s InChI key is DIDJOGZJCKOBSG-UHFFFAOYSA-N .Scientific Research Applications
-
Herbicide Synthesis
- Field: Agricultural Chemistry
- Application: The compound can be used in the synthesis of candidate herbicides .
- Method: The compound is synthesized using intermediate derivatization methods (IDMs) .
- Results: The synthesized compounds showed excellent inhibition effect on barnyard grass in greenhouse experiments .
-
Metabolomics
- Field: Clinical MS, Metabolomics
- Application: The compound is commonly used as an internal standard in quantitative MS metabolomics experiments .
- Method: The compound is used in the standardization process of MS metabolomics experiments .
- Results: The use of this compound helps in achieving accurate and reliable results in metabolomics studies .
-
Organic Synthesis
- Field: Organic Chemistry
- Application: The compound can be used as an important raw material and intermediate in organic synthesis .
- Method: The specific method of application would depend on the particular synthesis being performed .
- Results: The use of this compound can help in the synthesis of various organic compounds .
-
Pharmaceuticals
- Field: Pharmaceutical Chemistry
- Application: The compound can be used in the synthesis of various pharmaceuticals .
- Method: The specific method of application would depend on the particular pharmaceutical being synthesized .
- Results: The use of this compound can help in the synthesis of various pharmaceuticals .
-
Agrochemicals
- Field: Agricultural Chemistry
- Application: The compound can be used in the synthesis of various agrochemicals .
- Method: The specific method of application would depend on the particular agrochemical being synthesized .
- Results: The use of this compound can help in the synthesis of various agrochemicals .
-
Dyestuff
Safety And Hazards
properties
IUPAC Name |
3-methyl-3-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-9(4-2-5-10-7-9)8-3-6-11-12-8;;/h3,6,10H,2,4-5,7H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFPLPSIDLDYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC=NN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.